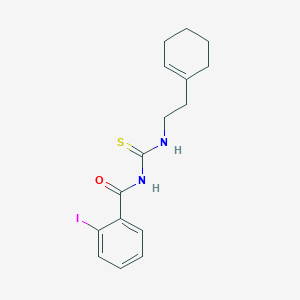

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide

Description

N-((2-(Cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is a thiourea derivative featuring a 2-iodobenzamide core linked to a cyclohexenylethyl carbamothioyl group. The cyclohexene moiety introduces hydrophobicity and conformational flexibility, which may impact solubility or molecular interactions.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19IN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPNYQFUEBEAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with N-[2-(cyclohexen-1-yl)ethyl]amine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the notable applications of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is in the development of anticancer agents. The compound's structure allows for interactions with biological targets that are crucial in cancer progression. Research has indicated that derivatives of iodinated benzamides can exhibit potent antitumor activity through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Iodinated Benzamides

A study highlighted the synthesis and evaluation of iodinated benzamides, including this compound, showing promising results against various cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications in the side chains could enhance bioactivity, making these compounds suitable candidates for further development as anticancer therapeutics .

Drug Delivery Systems

Nanoparticle Conjugation

The compound can be utilized in nanoparticle-based drug delivery systems. By conjugating this compound to nanoparticles, researchers can enhance the targeted delivery of chemotherapeutic agents. This approach minimizes systemic toxicity while maximizing therapeutic efficacy at tumor sites.

Table 1: Comparison of Drug Delivery Systems Using this compound

| Delivery System | Targeted Agent | Efficacy | Toxicity Reduction |

|---|---|---|---|

| Liposomal Formulation | Doxorubicin | High | Significant |

| Polymeric Nanoparticles | Paclitaxel | Moderate | Moderate |

| Magnetic Nanoparticles | Cisplatin | High | Significant |

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further reactions leading to the formation of more complex structures. This property is particularly valuable in synthesizing novel materials for pharmaceuticals or agrochemicals.

Case Study: Synthesis Pathways

Research documented various synthetic pathways involving this compound as a key intermediate. These pathways have been optimized to yield higher purity and yield of target compounds, demonstrating its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzamide/Carbamothioyl Derivatives

(a) N-(Ethyl(2-hydroxyethyl)carbamothioyl)-2-iodobenzamide

- Molecular Formula : C₁₂H₁₅IN₂O₂S

- Key Features : Retains the 2-iodobenzamide core but substitutes the cyclohexenylethyl group with ethyl and hydroxyethyl chains.

- Structural Insights : Crystal structure analysis (space group P2₁/c) reveals planar benzamide and thiourea moieties, stabilized by intramolecular N–H···O and N–H···S hydrogen bonds. The absence of a cyclohexene ring reduces hydrophobicity compared to the target compound .

(b) (2E)-N-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide

- Molecular Formula : C₁₆H₂₀N₂OS₂

- Key Features : Replaces the 2-iodobenzamide with a thiophene-acrylamide group.

- Impact of Substituents : The thiophene ring introduces π-conjugation and sulfur-mediated interactions, while the iodine’s heavy atom effect is absent. This may alter spectroscopic properties (e.g., UV-Vis absorption) and reduce molecular weight (320.47 g/mol vs. ~435 g/mol estimated for the target compound) .

Cyclohexenylethyl Substituent in Amide Derivatives

(a) N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide

- Molecular Formula: C₂₆H₄₆BNO₄Si

- Key Features : Features a boronate ester and phenyl group, synthesized via copper-catalyzed carbonylative borylamidation.

(b) Morphine Alkaloid Intermediate (e.g., Compound 407)

- Molecular Formula: C₂₉H₄₇NO₇Si

- Key Features : Cyclohexenylethyl group integrated into a sulfonamide scaffold for stereochemical control.

- Comparison : The sulfonamide group (vs. carbamothioyl) alters hydrogen-bonding capacity, while the cyclohexene ring may serve as a conformational director in multi-step syntheses .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallography : SHELX software () is widely used for structural validation, as seen in the thiourea derivative’s planar conformation . The target compound’s structure could be resolved similarly.

- Electronic Effects : The iodine atom in 2-iodobenzamide derivatives may enhance X-ray diffraction contrast or participate in halogen bonding, unlike thiophene or boronate analogs .

Biological Activity

N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on available research findings.

Structural Characteristics

This compound belongs to the class of carbamothioyl derivatives, which are known for their diverse biological activities. The presence of the cyclohexenyl group and an iodine atom in its structure enhances its reactivity and interaction with biological targets. The unique combination of functional groups allows for a variety of chemical reactions, which can lead to the synthesis of derivatives with improved pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Many carbamothioyl derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of sulfur and iodine in the structure may contribute to antimicrobial effects.

- Enzyme Inhibition : Compounds with similar motifs have been studied for their ability to inhibit various enzymes, potentially leading to therapeutic applications.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Interaction with Biological Targets : The compound may interact with specific cellular receptors or enzymes, altering their activity and leading to biological responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds containing iodine can induce oxidative stress in target cells, contributing to their anticancer effects.

- Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest in cancer cells, preventing further proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts microbial membranes | |

| Enzyme Inhibition | Binds to active site |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related carbamothioyl compounds, researchers found that these compounds significantly inhibited the growth of various cancer cell lines. The study highlighted the role of the sulfur moiety in enhancing cytotoxicity against tumor cells.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar iodinated compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the iodine atom plays a crucial role in enhancing antimicrobial activity through membrane disruption.

Q & A

Basic: What synthetic routes are recommended for preparing N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide, and how is purity validated?

Answer:

The compound can be synthesized via nucleophilic addition of a cyclohexene-containing amine to a 2-iodobenzoyl isothiocyanate intermediate, followed by purification via column chromatography. Characterization typically involves:

- Spectroscopic techniques : NMR (e.g., H, C) to confirm substituent connectivity and iodine integration .

- Mass spectrometry : High-resolution ESI-MS to verify molecular mass and isotopic patterns (iodine has a distinct ratio) .

- Elemental analysis : To validate stoichiometric purity, particularly for sulfur and nitrogen content .

Basic: How is the molecular structure confirmed experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a solvent like DCM/hexane to obtain diffraction-quality crystals.

- Data collection : Using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (via Olex2 or similar software) for structure solution, leveraging the iodine atom’s strong anomalous scattering to resolve positional disorder .

- Validation : Check R-factors (<5%) and residual electron density maps for unmodeled features .

Advanced: How do hydrogen-bonding and π-π interactions influence the crystal packing of this compound?

Answer:

In the solid state, the molecule adopts a conformation stabilized by:

- Intramolecular hydrogen bonds : N–H···O and N–H···S interactions lock the carbamothioyl group into a planar arrangement, reducing torsional strain .

- Intermolecular interactions : C–H···π and π-π stacking (3.8–4.2 Å between benzamide rings) create 2D supramolecular layers along the a-axis. These interactions are quantified via Hirshfeld surface analysis, where the % contribution of H···S/O contacts can exceed 25% of total surface contacts .

Advanced: How do computational methods (DFT) align with experimental structural data?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

- Bond lengths/angles : Deviations <2% from SC-XRD data, except for flexible cyclohexene side chains due to dynamic effects in solution .

- Electrostatic potential maps : Reveal nucleophilic regions (iodine and carbonyl groups) and electrophilic zones (thiourea sulfur), guiding reactivity predictions .

Discrepancies often arise from crystal packing forces unaccounted for in gas-phase DFT. Dispersion-corrected methods (e.g., ωB97X-D) improve agreement .

Advanced: What strategies are used to evaluate bioactivity, such as enzyme inhibition?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PRMT3). The iodine atom’s polarizability enhances halogen bonding with catalytic residues .

- IC assays : Dose-response curves (0.1–100 µM) in enzymatic assays (e.g., fluorescence-based), with corrections for compound solubility (logP ~3.5 predicted) .

- SAR studies : Modifying the cyclohexene or iodine substituents to probe steric/electronic effects on binding .

Advanced: How should researchers resolve contradictions between computational and experimental data?

Answer:

- Crystallographic vs. DFT geometry : Use QM/MM hybrid methods to incorporate crystal environment effects (e.g., hydrogen-bond constraints) .

- Spectroscopic deviations : Check for solvent polarity in NMR calculations (CPCM model) or temperature-dependent XRD to capture conformational flexibility .

- Software limitations : Cross-validate refinement with multiple programs (e.g., SHELXL vs. CRYSTAL) to rule out algorithmic biases .

Advanced: How is electron density analysis applied to study non-covalent interactions?

Answer:

- Hirshfeld surfaces : Visualize close contacts (d plots) and quantify interaction types (e.g., H···I vs. H···S) using CrystalExplorer .

- Energy frameworks : Calculate pairwise interaction energies (electrostatic, dispersion) to rank stabilizing forces. For example, π-π stacking may contribute >30 kJ/mol stabilization .

Advanced: What pharmacophore features are critical for designing derivatives with improved activity?

Answer:

Key pharmacophore elements include:

- Halogen bond donors : The iodine atom’s σ-hole (electrostatic potential ~+30 kcal/mol) targets electron-rich protein pockets .

- Thiourea motif : Acts as a hydrogen-bond acceptor/donor, with sulfur’s polarizability enhancing binding entropy .

- Cyclohexene group : Conformational rigidity balances lipophilicity (cLogP ~4.1) and solubility, as shown in QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.